
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It is an important molecule in the field of medicinal chemistry and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in the levels of cGMP, which in turn leads to vasodilation and other biological effects.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of nitric oxide (NO) in the body, which leads to vasodilation and improved blood flow. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, it has been shown to have neuroprotective properties and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of sGC in biological processes. It is also relatively easy to synthesize and has a high yield. However, there are some limitations to its use in lab experiments. It is a small molecule and may not have the same biological effects as larger molecules. In addition, its potency may make it difficult to use at low concentrations.
Orientations Futures
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide. One area of research is the development of new and more potent sGC inhibitors. Another area of research is the study of the biological effects of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide in different disease models. Finally, there is a need for further research into the mechanisms underlying the biological effects of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide.
Méthodes De Synthèse
The synthesis of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiophene-3-amine to yield the desired product. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the product is typically around 50-60%.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological activities, including vasodilation, anti-inflammatory effects, and neuroprotective properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8-2-3-10(13)6-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSYTJYCGRMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

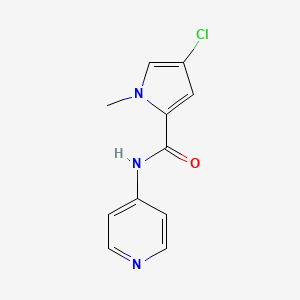
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
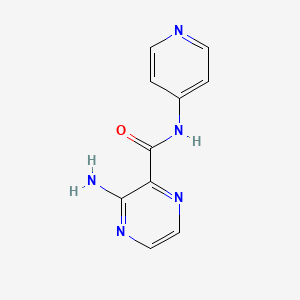
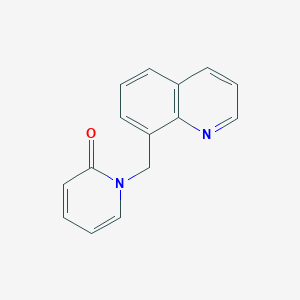
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
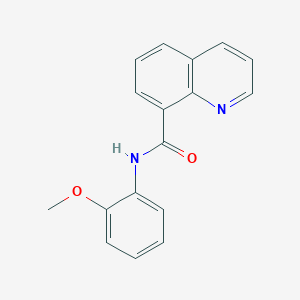

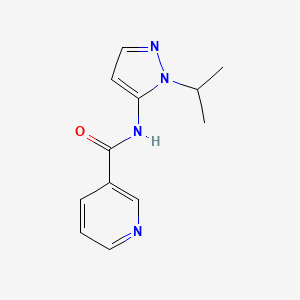
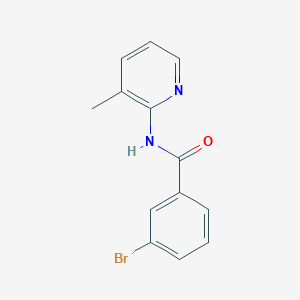
![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)